3,4-Dimethoxyphenyl beta-D-glucoside
Overview
Description
3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has garnered attention in the field of life sciencesThe compound has the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol .
Mechanism of Action
Target of Action
3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has been shown to have a cytotoxic effect on cultured cells . This suggests that its primary targets are likely to be cellular structures or processes that are essential for cell survival.
Mode of Action
The compound is known to inhibit the expression of mucin genes and increase the levels of protocatechuic acid . This could potentially disrupt normal cellular functions, leading to cell death. It’s also suggested that the compound induces apoptosis and cell death , which further supports its cytotoxic activity.
Biochemical Pathways
The compound is metabolized through glucuronic acid metabolism . This process could potentially lead to the production of metabolites that have additional effects on the cell.
Result of Action
The primary result of the action of this compound is the induction of cell death . This is likely due to its cytotoxic effects and its ability to disrupt normal cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenyl beta-D-glucoside can be synthesized through various chemical routes. One common method involves the glycosylation of 3,4-dimethoxyphenol with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the herbs of Phyllanthus emblica. The extraction process includes maceration, filtration, and purification steps to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenyl beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3,4-Dimethoxyphenyl beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its antioxidant properties and its ability to protect cells from oxidative damage.
Medicine: Research has shown potential anti-inflammatory and skin-lightening properties, making it a candidate for pharmaceutical and cosmetic applications.
Industry: It is used in the development of natural product-based formulations and as a reference standard in analytical chemistry
Comparison with Similar Compounds
3,4-Dimethoxyphenol: Shares the methoxy groups but lacks the glucoside moiety.
Arbutin: A glycoside compound with similar skin-lightening properties.
Luteolin-7-O-beta-D-glucoside: Another glucoside with antioxidant and anti-inflammatory properties
Uniqueness: 3,4-Dimethoxyphenyl beta-D-glucoside is unique due to its specific combination of methoxy groups and glucoside moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZDPFUIWTENT-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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